Ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate is a non-peptide antagonist of the cholecystokinin B receptor (CCK-B), also known as the gastrin receptor. [ [] ] It belongs to the 1,4-benzodiazepin-2-one class of compounds, which are structurally related to benzodiazepines but lack their sedative and anxiolytic properties. [ [] [] ] This compound has been extensively studied in scientific research to understand the role of CCK-B receptors in various physiological processes, particularly in the central nervous system and the gastrointestinal system.
The synthesis of ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate can be achieved by reacting a 3-amino-1,4-benzodiazepin-2-one derivative containing a 5-pyridin-2-yl substituent with ethyl chloroformate. [ [] ] The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran in the presence of a base like triethylamine. The product is then purified by standard techniques such as recrystallization or column chromatography.
Ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate consists of a central 1,4-benzodiazepin-2-one ring with a 5-pyridin-2-yl substituent. [ [] ] The 3-position of the benzodiazepine ring is substituted with an ethyl carbamate group. The molecule exhibits a chiral center at the 3-position of the benzodiazepine ring, resulting in two enantiomers: R and S.
Ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate acts as a competitive antagonist at CCK-B receptors. [ [] ] It binds to the receptor with high affinity and selectivity, preventing the binding of endogenous ligands like gastrin and cholecystokinin. By blocking the activation of CCK-B receptors, this compound inhibits the downstream signaling pathways associated with these receptors.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7